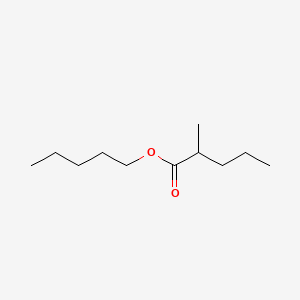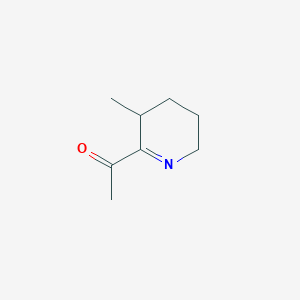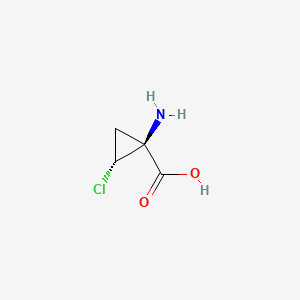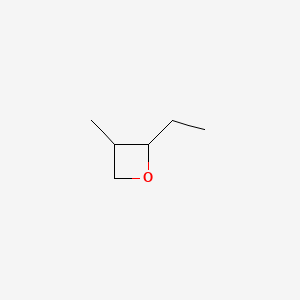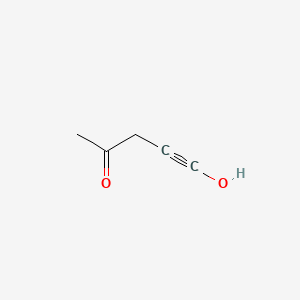
1-Hydroxy-2-pentyne-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-pentyn-2-one is an organic compound with the molecular formula C5H6O2 It is characterized by the presence of a hydroxyl group (-OH) and a triple bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-pentyn-2-one can be achieved through several methods. One common approach involves the reaction of 4-pentyn-1-ol with an oxidizing agent. The process typically requires a controlled environment to ensure the selective oxidation of the alcohol group to a ketone while preserving the triple bond.
Industrial Production Methods: In an industrial setting, the production of 5-Hydroxy-4-pentyn-2-one may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are carefully monitored to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-4-pentyn-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-hydroxy-4-pentynoic acid.
Reduction: Formation of 5-hydroxy-4-pentyn-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxy-4-pentyn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-pentyn-2-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of biological pathways, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
4-Pentyn-2-ol: Similar structure but lacks the hydroxyl group at the fifth position.
5-Hydroxy-2-pentanone: Similar structure but lacks the triple bond.
Uniqueness: 5-Hydroxy-4-pentyn-2-one is unique due to the presence of both a hydroxyl group and a triple bond within the same molecule
Properties
CAS No. |
64011-43-4 |
|---|---|
Molecular Formula |
C5H6O2 |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
5-hydroxypent-4-yn-2-one |
InChI |
InChI=1S/C5H6O2/c1-5(7)3-2-4-6/h6H,3H2,1H3 |
InChI Key |
QGBGTWZGIQMZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC#CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid](/img/structure/B13812087.png)
![8-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13812092.png)
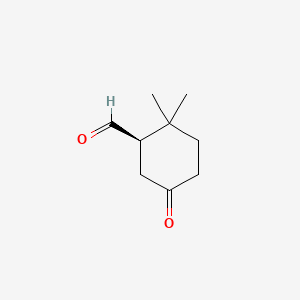
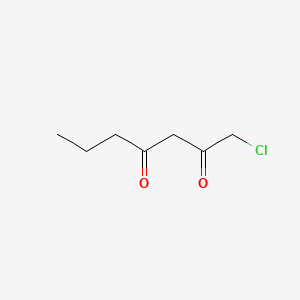

![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)

![3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B13812145.png)
